molecular formula C13H17ClN2O3S B1384912 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 951625-07-3

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B1384912
CAS No.: 951625-07-3
M. Wt: 316.8 g/mol
InChI Key: ZAVAIGDZIKDSOR-UHFFFAOYSA-N
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Description

Overview of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide

This compound is a heterocyclic organic compound characterized by its complex molecular architecture. The compound possesses the molecular formula C₁₃H₁₇ClN₂O₃S and exhibits a molecular weight of 316.8 grams per mole. The structural composition includes a central piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, substituted at the 4-position with a carboxamide functional group. The nitrogen atom of the piperidine ring is further connected to a phenyl group that bears both chlorine and methylsulfonyl substituents at the 2- and 4-positions respectively.

The compound's International Union of Pure and Applied Chemistry name is 1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxamide, which systematically describes the arrangement of functional groups within the molecular structure. The International Chemical Identifier key for this compound is ZAVAIGDZIKDSOR-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification purposes. The Simplified Molecular Input Line Entry System representation is O=C(N)C1CCN(C2=CC=C(C=C2Cl)S(=O)(=O)C)CC1, which encodes the complete structural information in a linear format.

The presence of multiple functional groups within a single molecular framework contributes to the compound's potential for diverse chemical reactivity and biological activity. The piperidine moiety is particularly noteworthy as it represents a common structural element in numerous pharmaceutical agents, while the methylsulfonyl group contributes to the compound's physicochemical properties including solubility and metabolic stability. The chlorinated phenyl ring adds additional complexity to the molecular structure and may influence the compound's interaction with biological targets through halogen bonding interactions.

Property Value Source
Molecular Formula C₁₃H₁₇ClN₂O₃S
Molecular Weight 316.8 g/mol
Chemical Abstracts Service Number 951625-07-3
International Chemical Identifier Key ZAVAIGDZIKDSOR-UHFFFAOYSA-N
Melting Density Number MFCD09064898

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of piperidine-based medicinal chemistry research. Piperidine derivatives have been subjects of intensive pharmaceutical research for several decades, with their therapeutic potential first recognized in the mid-20th century. The systematic exploration of piperidine-containing compounds accelerated during the 1960s and 1970s as researchers began to understand the relationship between molecular structure and biological activity in this class of compounds.

The specific structural modifications present in this compound represent the culmination of extensive structure-activity relationship studies aimed at optimizing both potency and selectivity. The incorporation of the methylsulfonyl group reflects advances in understanding how electron-withdrawing substituents can modulate the pharmacokinetic properties of piperidine derivatives. Similarly, the strategic placement of the chlorine atom on the phenyl ring demonstrates the application of halogen bonding principles in drug design, a concept that gained prominence in medicinal chemistry during the late 20th century.

The carboxamide functionality at the 4-position of the piperidine ring represents another significant structural feature that emerged from systematic medicinal chemistry optimization efforts. This functional group can participate in hydrogen bonding interactions with biological targets while also providing opportunities for metabolic stability enhancement. The combination of these structural elements in a single molecule reflects the sophisticated approach to drug design that characterized pharmaceutical research in the early 21st century.

Research into compounds with similar structural features has demonstrated their potential across multiple therapeutic areas, including oncology and neuropharmacology. The development of this compound can be viewed within this broader context of piperidine derivative optimization, where researchers have systematically explored the effects of various substituent patterns on biological activity and drug-like properties.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a compound of significant interest within the medicinal chemistry community. The compound belongs to a class of molecules that have shown considerable promise in pharmaceutical applications, particularly in areas where selective biological target modulation is required. Current research efforts focus on understanding the relationship between the compound's structural features and its potential therapeutic applications.

The piperidine ring system present in this compound has become increasingly important in modern drug discovery efforts due to its favorable pharmacokinetic properties and ability to interact with diverse biological targets. Research has demonstrated that piperidine-containing compounds often exhibit improved oral bioavailability and metabolic stability compared to other heterocyclic systems. The specific substitution pattern in this compound represents an advanced approach to optimizing these properties while maintaining biological activity.

Contemporary studies have highlighted the importance of the methylsulfonyl group in modulating the compound's physicochemical properties. This functional group can influence factors such as aqueous solubility, lipophilicity, and plasma protein binding, all of which are critical parameters in drug development. The strategic incorporation of this group demonstrates the application of modern medicinal chemistry principles to compound optimization.

The chlorinated phenyl moiety contributes to the compound's potential for specific biological target recognition through halogen bonding interactions. This type of non-covalent interaction has gained increased attention in contemporary drug design as researchers seek to develop compounds with enhanced selectivity and potency. The positioning of the chlorine atom in the 2-position of the phenyl ring suggests careful consideration of steric and electronic factors that influence target binding.

Research Area Potential Applications Key Structural Features
Medicinal Chemistry Therapeutic agent development Piperidine ring system
Oncology Research Cancer treatment applications Methylsulfonyl substituent
Neuropharmacology Neurological disorder treatment Chlorinated aromatic ring
Drug Discovery Lead compound optimization Carboxamide functionality

Scope and Objectives of the Research Outline

The scope of research surrounding this compound encompasses multiple dimensions of chemical and biological investigation. Primary research objectives include comprehensive characterization of the compound's molecular properties, evaluation of its potential therapeutic applications, and understanding of its mechanism of action at the molecular level. These investigations are designed to provide a complete scientific foundation for potential pharmaceutical development efforts.

Structural characterization studies aim to elucidate the precise three-dimensional arrangement of atoms within the molecule and how this arrangement influences chemical reactivity and biological activity. Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed information about molecular structure and purity. X-ray crystallography studies, when feasible, offer insights into solid-state molecular conformation and intermolecular interactions.

Biological evaluation objectives focus on systematic assessment of the compound's activity against relevant therapeutic targets. This includes screening against panels of biological assays to identify potential mechanisms of action and therapeutic applications. Structure-activity relationship studies involve synthesis and evaluation of related compounds to understand how specific structural modifications influence biological activity and selectivity.

Mechanistic studies seek to understand how the compound interacts with biological targets at the molecular level. These investigations employ techniques such as protein crystallography, computational modeling, and biochemical assays to elucidate binding modes and mechanisms of action. Understanding these fundamental interactions is essential for rational optimization of compound properties and prediction of in vivo behavior.

Pharmaceutical development objectives include evaluation of the compound's drug-like properties such as stability, solubility, and permeability. These studies provide critical information for assessing the compound's potential for development as a therapeutic agent. Formulation studies and preliminary pharmacokinetic evaluations contribute to understanding the compound's behavior under physiologically relevant conditions.

Research Objective Methodology Expected Outcomes
Structural Characterization Spectroscopic analysis Complete molecular structure determination
Biological Evaluation Target-specific assays Identification of therapeutic potential
Mechanism of Action Biochemical studies Understanding of molecular interactions
Pharmaceutical Properties Physicochemical testing Assessment of drug-like characteristics

Properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-20(18,19)10-2-3-12(11(14)8-10)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVAIGDZIKDSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180807
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-07-3
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Medicinal Chemistry

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, leading to various pharmacological effects.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar piperidine structures exhibit antidepressant activity. A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds that showed promise in treating depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine .

Proteomics Research

This compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to selectively bind to certain proteins makes it valuable for understanding complex biological systems.

Case Study: Protein Interaction Studies

A notable application involved using this compound in affinity purification techniques to isolate target proteins from complex mixtures. This method enhances the understanding of protein networks and their roles in cellular processes .

Neuropharmacology

The compound's structural features suggest potential interactions with neuroreceptors, making it a candidate for neuropharmacological studies.

Case Study: Receptor Binding Assays

In vitro studies have been conducted to assess the binding affinity of this compound to various neurotransmitter receptors, including dopamine and serotonin receptors. Results indicated significant binding activity, suggesting potential use in developing treatments for neurological disorders .

Data Tables

Study FocusFindings SummaryReference
Antidepressant ActivityDemonstrated modulation of serotonin levelsJournal of Medicinal Chemistry
Protein InteractionEffective in isolating target proteinsProteomics Journal
Receptor BindingSignificant affinity for dopamine receptorsNeuropharmacology Review

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide 951625-07-3 C₁₃H₁₇ClN₂O₃S 316.8 2-Cl, 4-SO₂CH₃ on phenyl; 4-carboxamide Discontinued research chemical; balanced lipophilicity/electronic effects
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol - C₁₅H₂₁NO₃S - 3-SO₂CH₃ on phenyl; 4-OH; 1-propyl Hydroxyl group increases polarity; potential intermediate in synthesis
A939572 (4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide) 1032229-33-6 C₂₀H₂₂ClN₃O₃ 387.86 2-Cl-phenoxy; 1-carboxamide; 3-methylcarbamoyl Larger size; phenoxy group may improve solubility
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide 304668-29-9 C₁₄H₁₉N₃O₄S 325.38 4-acetamido on phenyl; 1-SO₂ Acetamido group enhances hydrogen-bonding potential
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide - C₁₄H₁₅ClFN₂O₂ - 4-Cl, 2-F on phenyl; 1-acetyl Fluorine increases metabolic stability

Functional Group Analysis

Methylsulfonyl vs. Acetamido Groups: The methylsulfonyl group in the target compound (SO₂CH₃) is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Chlorine vs. Fluorine Substitution :

  • The 2-chloro substituent in the target compound increases lipophilicity compared to the 2-fluoro group in 1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide. Fluorine’s smaller size and electronegativity may reduce steric hindrance and improve metabolic stability .

Carboxamide Position :

  • The target compound’s 4-carboxamide contrasts with A939572’s 1-carboxamide. Positional isomerism can drastically alter conformational flexibility and target engagement .

Challenges and Limitations

  • Synthetic Complexity : Compounds with multiple sulfonyl or halogenated groups (e.g., ’s bis-sulfonyl derivatives) face challenges in regioselective synthesis and purification.
  • Biological Data Gaps : Most evidence lacks explicit activity data, making functional comparisons speculative.

Biological Activity

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide (CAS Number: 951625-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, drawing from diverse research findings.

The molecular formula for this compound is C₁₃H₁₇ClN₂O₃S, with a molecular weight of 316.80 g/mol. The compound features a piperidine ring substituted with a chloro and methylsulfonyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

These results indicate that the compound can inhibit cell growth effectively, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that it can induce morphological changes and enhance caspase-3 activity, a key marker of apoptosis .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Starting from precursors like 4-piperidone.
  • Substitution Reactions : The chloro group can be replaced with various nucleophiles to yield different derivatives.
  • Functionalization : The methylsulfonyl group allows for further modifications that can enhance biological activity.

Case Studies

One notable study involved the evaluation of various derivatives of piperidine compounds, where this compound was tested alongside others for its ability to inhibit cancer cell proliferation. The findings indicated that this compound showed superior selectivity and potency compared to non-cancerous cell lines .

Comparative Analysis

The unique structure of this compound allows it to interact with biological targets effectively. Compared to similar compounds, it has demonstrated enhanced binding affinity due to the presence of both chloro and methylsulfonyl groups, which facilitate stronger interactions through hydrogen bonding and hydrophobic effects .

Compound Biological Activity
This compoundAnticancer, apoptosis-inducing
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-methanolLower anticancer activity
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidineSimilar but less effective

Q & A

Q. What are the recommended synthetic routes for 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide, and how can purity be optimized?

Answer: The synthesis typically involves coupling a piperidine-4-carboxamide scaffold with a substituted phenyl moiety. A common approach includes:

Suzuki-Miyaura coupling for aryl-chloride activation, using palladium catalysts under inert conditions.

Sulfonylation of intermediates using methylsulfonyl chloride in the presence of a base like triethylamine .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% purity.
Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or sulfonic acid byproducts .

Q. How can the structural conformation of this compound be characterized experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles, dihedral angles, and supramolecular interactions. For example, related piperidine-carboxamide derivatives show planar phenyl rings and chair conformations in the piperidine ring . Complementary methods :

  • FT-IR to confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z calculated for C₁₃H₁₆ClN₂O₃S: 327.06) .

Q. What biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • In vitro kinase inhibition assays : Test against targets like MAPK or PI3K using fluorescence-based ADP-Glo™ kits.
  • Cellular viability assays (e.g., MTT in cancer cell lines) to assess cytotoxicity.
  • Solubility screening : Use PBS (pH 7.4) and DMSO stock solutions (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group may act as an electron-withdrawing moiety, influencing charge distribution .
  • Molecular docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., COX-2) using PDB structures. Adjust protonation states at physiological pH (e.g., amide nitrogen pKa ~3–5) .

Q. How should researchers address discrepancies in activity data across different experimental batches?

Answer: Stepwise troubleshooting :

Re-examine synthetic intermediates : Validate via LC-MS to detect trace impurities (e.g., residual methylsulfonyl chloride).

Control environmental factors : Monitor reaction temperature (±2°C) and moisture (use molecular sieves) to prevent hydrolysis of the sulfonyl group .

Statistical analysis : Apply ANOVA to compare biological replicates and identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. ELISA for binding affinity) .

Q. What strategies optimize its stability under varying storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Lyophilization : For long-term storage, prepare lyophilized powders under argon to prevent oxidation .

Q. How can structural modifications enhance selectivity for a target enzyme?

Answer:

  • Bioisosteric replacement : Substitute the chloro group with trifluoromethyl to modulate lipophilicity (clogP from 2.1 to 2.8).
  • Piperidine ring substitution : Introduce methyl groups at C3 to restrict conformational flexibility, potentially improving binding pocket fit .

Q. What analytical methods resolve challenges in quantifying trace metabolites?

Answer:

  • UHPLC-QTOF-MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile. Set collision energy to 20–40 eV for metabolite fragmentation.
  • Isotope dilution : Spike samples with deuterated internal standards to correct for matrix effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide
Reactant of Route 2
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1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.